(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone is a synthetic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications, particularly in pharmacology. This compound features a dichlorophenyl group and a methyl-substituted indole, which contribute to its unique chemical properties and biological interactions.
The compound can be synthesized using specific chemical reactions involving 2,6-dichlorobenzoyl chloride and 3-methylindole. It is commercially available from various chemical suppliers, highlighting its relevance in scientific research and development.
(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone falls under the category of indole derivatives. Indoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This class of compounds has been extensively studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
The synthesis of (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone typically involves the following steps:
This method allows for a relatively straightforward synthesis of the compound with good yield and purity.
The molecular formula of (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone is , with a molecular weight of approximately 304.2 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H11Cl2NO |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | (2,6-dichlorophenyl)-(3-methylindol-1-yl)methanone |
| InChI | InChI=1S/C16H11Cl2NO/c1-10-19(14-8-3-2-5-11(10)14)16(20)15-12(17)6-4-7-13(15)18/h2-9H,1H3 |
| InChI Key | SNKPYMNPXYWFRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C2=CC=CC=C12)C(=O)C3=C(C=CC=C3Cl)Cl |
The structure features a dichlorinated phenyl group at position 2 and 6, which enhances its reactivity and potential biological interactions.
(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone can participate in several chemical reactions:
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with specific biological targets:
The physical properties of (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone include:
Relevant chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and applications.
(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone has several scientific uses:
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8